molecular formula C44H32Cl2N4O12S4 B1530878 Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride CAS No. 139050-15-0

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride

Cat. No. B1530878
CAS RN: 139050-15-0
M. Wt: 1007.9 g/mol
InChI Key: XYXOFOJZDIPMCC-UHFFFAOYSA-N
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Description

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride (MTPPD) is a porphyrin-based compound that has been extensively studied due to its unique properties and potential applications in a variety of fields. It is a water-soluble, non-toxic, and highly fluorescent derivative of meso-tetraphenylporphyrin (MTPP). Its chemical structure consists of four meso-tetra(4-sulfonatophenyl)porphyrin (MTPPS) units connected by methylene bridges. MTPPD is an important tool in the study of porphyrin-based compounds and has been used in a variety of research applications, including biochemical and physiological studies, drug delivery, and sensing.

Scientific Research Applications

Radiometric Zinc Sensor

“Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride” has been used in a quantum dot FRET assembly to serve as an effective radiometric sensor for zinc ions (Zn^2+). This application is crucial in detecting and quantifying zinc, which is an essential trace element in biological systems .

Investigation of J-aggregates

The compound has been utilized in Atomic Force microscopy to investigate the structure of J-aggregates. These aggregates are important in various fields, including organic electronics and photovoltaics .

pH-dependent Exciton Coupling

Self-assembled peptide-porphyrin complexes with “Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride” exhibit pH-dependent exciton coupling. This property is significant for understanding and developing materials for optoelectronic devices .

Structural Reporter for Human Albumin

It serves as a fluorescence-based reporter of structural changes in human albumin induced by guanidine hydrochloride. This application is valuable in protein studies and pharmaceuticals .

Photosensitizer for Antimicrobial Photodynamic Inactivation

In the presence of potassium iodide, the compound acts as an effective photosensitizer for antimicrobial photodynamic inactivation. This is a promising approach for treating infections without using traditional antibiotics .

6. Synthesis of Water Soluble Iron (II) Nitroxyl Porphyrin Complexes It has been used as a precursor to synthesize water-soluble iron (II) nitroxyl porphyrin complexes, which have potential applications in medicine and catalysis .

7. Synthesis of Water Soluble Ruthenium Porphyrins The compound was used for synthesizing water-soluble ruthenium porphyrins, which are explored as potential cytotoxic agents, possibly offering new avenues in cancer therapy .

8. Self-Assembly of Nano Containers for Drug Delivery It has been combined with a metallosurfactant for the self-assembly of nano containers, which are investigated for their potential use in targeted drug delivery systems .

Mechanism of Action

Target of Action

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride, a type of porphyrin, primarily targets various biochemical structures and processes. It interacts with different ionic forms that self-assemble into various aggregate structures . The compound also interacts with aromatic amino acids .

Mode of Action

The compound’s interaction with its targets is complex and multifaceted. It forms noncovalent interactions with peptides in a sequence- and pH-dependent manner . The compound also exhibits a unique electrochemical response when interacting with other compounds, resulting in the formation of unique double-faced active centers .

Biochemical Pathways

The aggregation of Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride molecules is a complex process due to the co-existence of many possible interacting monomeric ionic forms that self-assemble into various aggregate structures . This aggregation process affects various biochemical pathways, leading to changes in the structures and functions of the targets.

Result of Action

The action of Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride leads to various molecular and cellular effects. For instance, it has been used as a fluorescence-based reporter of structural changes of human albumin induced by guanidine hydrochloride . In the presence of potassium iodide, it is effective as a photosensitizer for antimicrobial photodynamic inactivation .

Action Environment

The action of Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride is influenced by various environmental factors. For example, the pH value of the solution significantly affects the aggregation of the compound . Moreover, the compound’s interaction with its targets can be influenced by the presence of other compounds in the environment .

properties

IUPAC Name

4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4O12S4.2ClH/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXOFOJZDIPMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32Cl2N4O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1007.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does TPPS4 interact with metal ions, and what are the downstream effects?

A1: TPPS4 acts as a receptor molecule, exhibiting a strong affinity for binding with certain metal ions like Zn2+. [, ] This interaction triggers a change in the absorption spectrum of TPPS4, particularly in the Q-band region. [, ] When integrated into systems like Quantum Dot (QD)-based FRET assemblies, this spectral modulation upon Zn2+ binding leads to measurable changes in fluorescence intensity, enabling its detection. [, ] The fluorescence enhancement of green-emission QDs and simultaneous quenching of yellow-emission QDs in these assemblies allows for ratiometric and even visual detection of Zn2+ due to the distinct color change. [, ]

Q2: Can TPPS4 be used for biological applications? What is its fluorescence quantum yield?

A2: Yes, TPPS4 can be utilized for biological applications. [] For example, when incorporated into water-soluble quantum dot-organic dye nanocomposites, TPPS4 acts as the organic dye component. [] Upon excitation, these nanocomposites can generate singlet oxygen, a reactive oxygen species with various biological implications, with a fluorescence quantum yield measured at 0.43. [] This demonstrates the potential of TPPS4-containing systems for applications like photodynamic therapy.

Q3: How does TPPS4 contribute to the development of sensitive biosensors?

A3: TPPS4 plays a crucial role in enhancing the sensitivity of biosensors, particularly those based on fluorescence resonance energy transfer (FRET). Its compact size allows for its incorporation into QD-biopolymer assemblies with minimal interfacial thickness (≤2 nm), significantly improving FRET efficiency compared to bulkier silica-based assemblies. [] This heightened sensitivity, coupled with TPPS4's spectral response to analytes like Zn2+, makes it a valuable component in developing accurate and responsive biosensors.

Q4: What is the significance of TPPS4's self-assembly properties?

A4: TPPS4's ability to self-assemble with other molecules, driven by electrostatic interactions, is key to creating diverse nanostructures. For instance, its interaction with cationic meso-tetra (4-pyridyl) porphine (T4MPyP) in acidic solutions results in the formation of nanosheets and nanotubes. [] These structures hold potential for various applications, including sensing, catalysis, and drug delivery, showcasing the versatility of TPPS4 in nanomaterial design.

Q5: What analytical techniques are employed to study TPPS4 and its interactions?

A5: Several analytical techniques are crucial for studying TPPS4. Spectroscopic methods, including UV-Vis absorption and fluorescence spectroscopy, help characterize TPPS4's spectral properties and monitor changes upon interaction with analytes like Zn2+. [, , ] Microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are vital for visualizing the self-assembled nanostructures formed by TPPS4, revealing their morphology and dimensions. [] These techniques, along with others like dynamic light scattering and zeta potential measurements, provide a comprehensive understanding of TPPS4's behavior and its applications in various fields.

Q6: How can TPPS4 be used to measure fluorophore concentrations in complex media?

A6: TPPS4 has been utilized as a model fluorophore in studies aimed at developing accurate methods for determining fluorophore concentrations in tissue-simulating phantoms. By incorporating TPPS4 into these phantoms and employing steady-state spatially resolved fluorescence measurements alongside diffusion theory models, researchers can estimate the fluorescence quantum yield and concentration of TPPS4. [, ] This approach holds promise for quantifying fluorophores in complex biological environments, aiding in areas like medical diagnostics and imaging.

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